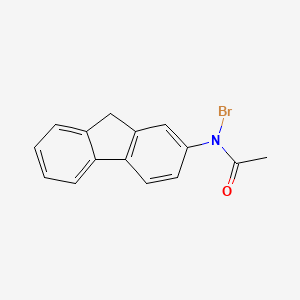

N-bromo-N-(9H-fluoren-2-yl)acetamide

説明

特性

CAS番号 |

41098-69-5 |

|---|---|

分子式 |

C15H12BrNO |

分子量 |

302.16 g/mol |

IUPAC名 |

N-bromo-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12BrNO/c1-10(18)17(16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |

InChIキー |

ZBMOLYAVAJIDJK-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br |

正規SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br |

同義語 |

2-(alpha-bromoacetylamino)fluorene 2-(bromoacetylamino)fluorene 2-bromo-N-(2-fluorenyl)acetamide Br-AAF |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between N-bromo-N-(9H-fluoren-2-yl)acetamide and related compounds:

*Estimated based on parent compound (2-acetamidofluorene) with Br addition.

Q & A

Q. What are the optimal synthetic routes for preparing N-bromo-N-(9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of brominated fluorenyl acetamides typically involves bromination of precursor acetamides or direct substitution reactions. Key steps include:

- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Reaction time (4–24 hours) and stoichiometric ratios (1:1.2 acetamide:brominating agent) are critical .

Example Protocol:

Dissolve N-(9H-fluoren-2-yl)acetamide in dry dichloromethane.

Add N-bromosuccinimide (1.2 eq) under nitrogen at 0°C.

Warm to room temperature, stir for 12 hours.

Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

Q. How should researchers characterize the purity and structural integrity of N-bromo-N-(9H-fluoren-2-yl)acetamide?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Critical Note:

Discrepancies in purity values (e.g., 95% vs. 99%) across studies highlight the need for orthogonal validation methods (e.g., combining HPLC with elemental analysis) .

Q. What safety protocols are essential for handling N-bromo-N-(9H-fluoren-2-yl)acetamide?

Methodological Answer:

- Hazard Classification : Brominated acetamides may exhibit carcinogenicity analogous to 2-acetylaminofluorene (2-AAF), requiring strict PPE (gloves, lab coats, fume hoods) .

- Storage : Store at -80°C in anhydrous DMSO for long-term stability (6 months); avoid repeated freeze-thaw cycles .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated acetamides?

Methodological Answer:

- Data Collection : Use SHELXL for refinement; high-resolution (<1.0 Å) data ensures accurate bromine positioning .

- Challenges : Heavy bromine atoms cause absorption errors; apply multi-scan corrections during data integration .

- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .

Case Study :

For N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1), SHELXL refinement confirmed planar fluorenyl geometry and Br···O halogen bonding .

Q. What metabolic pathways are hypothesized for N-bromo-N-(9H-fluoren-2-yl)acetamide, and how can bioactivation risks be assessed?

Methodological Answer:

- Bioactivation : Cytochrome P450 enzymes may oxidize the fluorenyl ring, generating reactive epoxides or quinone intermediates (similar to 2-AAF) .

- In Vitro Assays :

- Use liver microsomes + NADPH to simulate Phase I metabolism.

- Detect metabolites via LC-MS/MS; compare to 2-AAF’s known carcinogenic pathways .

- Toxicity Screening : Ames test for mutagenicity; bromine may enhance DNA alkylation potential .

Q. How should researchers address contradictions in reported synthesis yields or purity data?

Methodological Answer:

- Root Cause Analysis :

- Case Example :

- Study A reports 70% yield (room temperature, 24 hours) .

- Study B achieves 85% yield (0°C, 48 hours) .

- Resolution: Lower temperatures reduce side reactions, justifying extended reaction times .

Recommendation : Publish detailed experimental logs (temperature gradients, solvent batches) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。